![molecular formula C19H17ClN2O3 B2728221 4-chloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide CAS No. 851405-90-8](/img/structure/B2728221.png)
4-chloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-chloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide” is a complex organic molecule. It contains a quinoline group, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N . Quinolines are known for their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of “this compound” is likely to be complex due to the presence of multiple functional groups. The 1H-NMR and 13C-NMR spectra would provide valuable information about the structure of the compound .Chemical Reactions Analysis
The compound “this compound” is likely to undergo various chemical reactions due to the presence of reactive functional groups. For example, organoboron compounds, which are similar to this compound, can undergo a broad range of functional group transformations .科学的研究の応用
Antimicrobial and Antituberculosis Activity
Quinoline derivatives have shown promising antimicrobial and antituberculosis activity. For instance, quinoxaline-2-carboxylate 1,4-dioxide derivatives have been evaluated for their in vitro antituberculosis activity. Some of these compounds exhibit significant activity against Mycobacterium tuberculosis, including drug-resistant strains, highlighting their potential as leads for developing new antituberculosis agents (A. Jaso et al., 2005).
Synthesis and Characterization of Novel Compounds
Quinoline derivatives have been synthesized with various functional groups, demonstrating their versatility in chemical synthesis. For example, novel series of 2-azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties have been synthesized and characterized, showing excellent yields and potential for various applications (M. Idrees et al., 2020).
Catalysis and Reaction Mechanisms
Research has explored the catalytic mechanisms involving quinoline derivatives. A study on copper(II)-mediated C-H oxidation of N-(8-quinolinyl)benzamide under different conditions revealed divergent products, implicating organometallic and single-electron-transfer mechanisms. This underscores the complex reactivity of quinoline derivatives and their potential in synthetic chemistry (Alison M. Suess et al., 2013).
Polymorphs, Salts, and Crystal Structures
The structural diversity of quinoline derivatives extends to their polymorphs and salts, with studies characterizing these forms to understand their physicochemical properties. For example, polymorphs of 4-nitro-N-(quinolin-8-yl)benzamide have been characterized, revealing different packing patterns and hydrogen bonding arrangements, which are crucial for designing materials with specific properties (Prithiviraj Khakhlary & J. Baruah, 2014).
Coordination Chemistry
Quinoline derivatives exhibit adaptable coordination chemistry with metals, making them suitable for developing metal complexes with diverse applications. A study on the coordination chemistry of 6-chloro-2-(quinolin-2-yl)-2,4-dihydro-1H-benzo[d][1,3]oxazine towards zinc and mercury highlighted the ligand's versatility in providing different environments to the metal center, which is valuable for applications in catalysis and material science (G. A. Ardizzoia et al., 2010).
将来の方向性
The compound “4-chloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide” could be a subject of future research due to its complex structure and potential biological activities. Further studies could focus on its synthesis, structure-activity relationship, and potential applications in medicine .
特性
IUPAC Name |
4-chloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-25-16-7-4-13-10-14(19(24)22-17(13)11-16)8-9-21-18(23)12-2-5-15(20)6-3-12/h2-7,10-11H,8-9H2,1H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COAHSTJYWQIPHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(4-chlorophenyl)sulfanyl]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2728139.png)
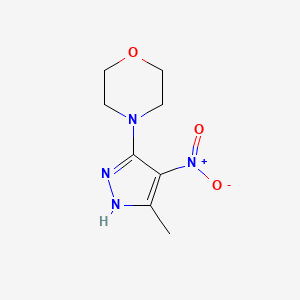
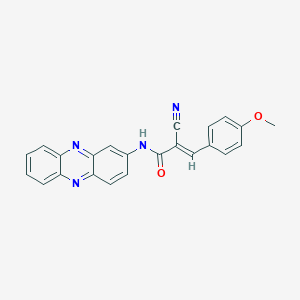
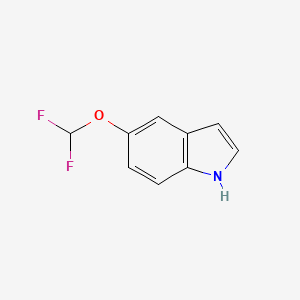
![1-[2-(4-Fluoro-3-methylphenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2728144.png)

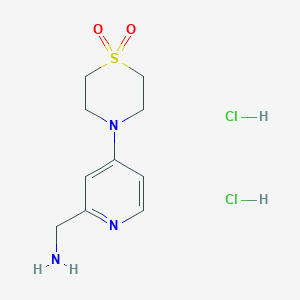

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide](/img/structure/B2728155.png)
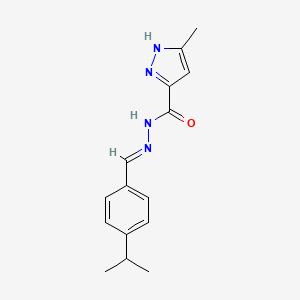
![1-{3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}-1-ethanone](/img/structure/B2728157.png)
![N1-(5-chloro-2-methylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2728159.png)
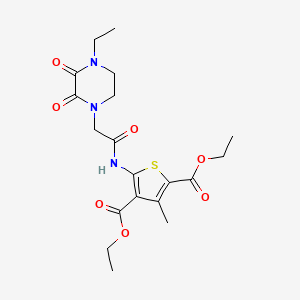
![1-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B2728161.png)
